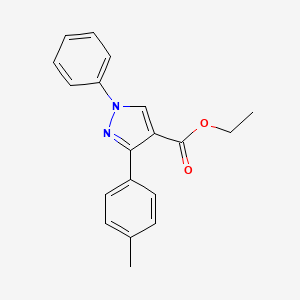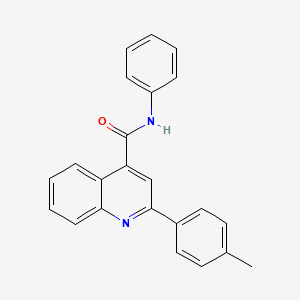
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea, commonly known as FMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMU is a thiourea derivative that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
FMU has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, FMU has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. FMU has also been investigated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. In drug discovery, FMU has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In material science, FMU has been utilized as a ligand for the synthesis of metal complexes with potential applications in catalysis.
Mécanisme D'action
The exact mechanism of action of FMU is not fully understood. However, it has been suggested that FMU exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, FMU has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. FMU has also been reported to inhibit the activity of protein tyrosine phosphatase 1B, a protein involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
FMU has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that FMU inhibits the proliferation of cancer cells and induces apoptosis. FMU has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In animal studies, FMU has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice. FMU has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FMU has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. FMU is also soluble in various solvents, making it suitable for use in a wide range of experiments. However, FMU has some limitations. It has a relatively low aqueous solubility, which may limit its use in some experiments. FMU also has a relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of FMU. One area of research is the development of novel FMU derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular targets of FMU and its mechanism of action. Additionally, the potential applications of FMU in other fields such as material science and catalysis warrant further investigation. Overall, the study of FMU has the potential to lead to the development of novel therapeutic agents and materials with a wide range of applications.
Méthodes De Synthèse
FMU can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride to form N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea. This intermediate compound is then treated with thiourea and a catalytic amount of iodine to yield FMU. The purity of the synthesized FMU can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-8-2-11(3-9-14)10-17-15(20)18-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWUAGOFMXBSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5756921.png)
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5756952.png)
![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5756955.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)


![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5756970.png)
![4-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B5756972.png)
![N-(4-isopropylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5756977.png)
![ethyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5756978.png)
![4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine](/img/structure/B5756980.png)

